molecular formula C16H11N3O2S B2673161 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 853749-92-5

3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2673161
CAS RN: 853749-92-5
M. Wt: 309.34
InChI Key: YAPZCDIWMQVGRA-UHFFFAOYSA-N
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Description

The compound “3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one” is a derivative of 1,3,4-oxadiazole . It has shown significant antibacterial potential against the E. faecalis strain .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves the cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives using a variety of reagents, including POCl3 . The reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions has been used to synthesize new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones .


Molecular Structure Analysis

The molecular structure of “3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one” was confirmed by 1H-NMR, 13C-NMR, IR, MS and elemental analysis . The structure of a similar compound was determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one” include the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions .

Scientific Research Applications

Antibacterial Activity

This compound has been synthesized and used to screen for antibacterial activity . It has shown potential as an antimicrobial agent, particularly against Bacillus subtilis and Staphylococcus aureus .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for its antifungal activity . It has been tested against Candida albicans , although the results varied depending on the specific derivative of the compound .

Nematicidal Activity

The compound has been used in the screening of nematicidal activities . This suggests potential use in the control of nematodes, a type of parasitic worm.

Synthesis of Novel Oxazines

The compound has been used as a starting material in the synthesis of novel 3,4-dihydro-2H-benzo[e][1,3]oxazines . These oxazines have potential applications in various fields, including medicinal chemistry.

Anticancer Efficacy

The compound has shown potential as an effective EGFR WT inhibitor with substantial anticancer efficacy . This suggests that it could be used in the development of new cancer treatments.

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies . These studies are crucial in drug design as they help in understanding the relationship between the chemical structure of a compound and its pharmacological activity.

properties

IUPAC Name

3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c20-16-19(12-8-4-5-9-13(12)22-16)10-14-17-18-15(21-14)11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPZCDIWMQVGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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